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Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical
consideration in pharmaceutical development. Different polymorphs of an active
pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including
solubility, dissolution rate, and stability, which can significantly impact the bioavailability and
therapeutic efficacy of a drug product. This technical guide provides an in-depth analysis of the
thermodynamic stability of the polymorphs of ent-aprepitant, the enantiomer of the antiemetic
drug aprepitant. By understanding the thermodynamic relationships between these
polymorphs, researchers can select the most stable form for development, ensuring consistent
product quality and performance. This guide will delve into the theoretical underpinnings of
thermodynamic stability, detail experimental methodologies for characterization, and present a
comprehensive overview of the known polymorphs of aprepitant as a model, given the limited
public information specifically on ent-aprepitant.
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Introduction: The Significance of Polymorphism in
Drug Development

The crystalline state of an API is a key determinant of its physical and chemical properties.
Polymorphism can arise from different arrangements of molecules in the crystal lattice, leading
to variations in intermolecular interactions.[1] These differences in crystal packing can have
profound consequences for drug development. For instance, a metastable polymorph may
have higher solubility and a faster dissolution rate, which could be advantageous for
bioavailability.[2] However, this form may also be thermodynamically driven to convert to a
more stable, less soluble form over time, potentially leading to a decrease in efficacy and
inconsistent dosing.[3]

Therefore, a thorough understanding and control of polymorphism are mandated by regulatory
agencies and are essential for ensuring the safety, quality, and efficacy of pharmaceutical
products.[4] The primary goal of polymorphic screening is to identify all accessible crystalline
forms of a drug substance and to determine their relative thermodynamic stability. The
thermodynamically most stable form is generally the preferred candidate for development as it
is the least likely to undergo polymorphic transformation during manufacturing and storage.[1]

Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is used for the prevention of
chemotherapy-induced and postoperative nausea and vomiting.[2][5] It is known to exist in at
least two polymorphic forms, designated as Form | and Form I1.[2][6] Form | is reported to be
the thermodynamically stable form.[2][7] While this guide focuses on ent-aprepitant, the
principles and experimental approaches discussed are directly applicable and will draw upon
the extensive knowledge base of its enantiomer, aprepitant.

Theoretical Framework: Understanding
Thermodynamic Stability

The thermodynamic stability of a polymorph is governed by its Gibbs free energy (G). The
polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and
pressure) is the most stable form.[1] The relationship between Gibbs free energy, enthalpy (H),
and entropy (S) is described by the following equation:

AG = AH - TAS
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Where:

AG is the difference in Gibbs free energy between two polymorphs.

AH is the difference in enthalpy.

T is the absolute temperature.

AS is the difference in entropy.

The relationship between polymorphs can be classified as either monotropic or enantiotropic.

Monotropic System: One polymorph is always more stable than the other at all temperatures
below their melting points. The transition from the metastable to the stable form is
irreversible.[8]

Enantiotropic System: There is a specific transition temperature (Tt) at which the stability
relationship inverts. Below Tt, one form is stable, and above Tt, the other form becomes
stable. This transition is reversible.[9]

Several empirical rules, known as the Burger and Ramberger rules, can be used to infer the

thermodynamic relationship between polymorphs based on thermal analysis data.[8][10] The

most commonly applied are the Heat of Transition Rule and the Heat of Fusion Rule.[10]

Heat of Transition Rule: An exothermic transition from one form to another indicates a
monotropic relationship, with the form produced being the more stable one. An endothermic
transition suggests an enantiotropic relationship.[8][11]

Heat of Fusion Rule: For a monotropic system, the higher melting polymorph will have a
higher heat of fusion. For an enantiotropic system, the higher melting polymorph will have a
lower heat of fusion.[10]

Known Polymorphs of Aprepitant

At least two crystalline forms of aprepitant have been identified and characterized in the

literature.[2][6] A third form has also been reported in patent literature.[12]
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Form Key Characterization Data  Thermodynamic Stability
Characterized by X-ray powder
diffraction (XRPD) peaks at
] Reported to be the
approximately 12.0, 15.3, 16.6, )
Form | thermodynamically stable form.
17.0, 17.6, 19.4, 20.0, 21.9,
[21[7]
23.6, 23.8, and 24.8 degrees
20.[5]
Characterized by XRPD peaks
at approximately 12.6, 16.7,
Metastable form. Converts to
Form Il 17.1,17.2,18.0, 20.1, 20.6, )
Form | upon heating.[2]
21.1,22.8,23.9, and 24.8
degrees 20.[2]
Characterized by XRPD peaks
E " at approximately 6.9, 7.5, 9.6, Claimed to have enhanced
orm
10.5, 13.5, 14.8, 17.4, 20.1, thermodynamic stability.[12]
and 23.1 degrees 26.[12]
Lacks long-range molecular Thermodynamically unstable,
Amorphous order, resulting in a diffuse but may offer solubility

XRPD pattern.[13]

advantages.[13][14]

Note: The enantiomer, ent-aprepitant, is expected to exhibit analogous polymorphic behavior.

Experimental Workflow for Determining
Thermodynamic Stability

A systematic approach is required to comprehensively evaluate the thermodynamic stability of

ent-aprepitant polymorphs. The following workflow outlines the key experimental techniques

and their rationale.
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Caption: Experimental workflow for the determination of thermodynamic stability of ent-
aprepitant polymorphs.

Step-by-Step Methodologies

A. Polymorph Screening and Generation

o Objective: To generate a diverse range of crystalline forms of ent-aprepitant.
e Protocol:

o Solvent-based Crystallization: Dissolve ent-aprepitant in a variety of solvents with
different polarities (e.g., acetone, ethyl acetate, methanol, water) to near saturation at an
elevated temperature.[5]

» Slow Cooling: Allow the solutions to cool slowly to ambient temperature.
» Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

» Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of ent-aprepitant to
induce precipitation.

o Mechanical and Thermal Stress:

» Grinding: Subject the material to mechanical stress using a mortar and pestle or a ball
mill.

» Heating and Melt-Quenching: Heat the sample above its melting point and then rapidly
cool it to potentially form a metastable or amorphous phase.[13]

» Rationale: Different crystallization conditions and stresses can favor the nucleation and
growth of different polymorphs. A wide range of conditions increases the likelihood of
discovering all accessible forms.

B. Solid-State Characterization

o Objective: To identify and characterize the generated solid forms.
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» Protocols:
o X-Ray Powder Diffraction (XRPD):
» Gently pack the powdered sample onto a sample holder.
» Acquire the diffraction pattern over a suitable 26 range (e.g., 2° to 40°).

» Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint.”

[4]
o Differential Scanning Calorimetry (DSC):
= Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
» Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15]

» Observe endothermic events (melting, desolvation) and exothermic events
(crystallization, solid-solid transitions).

o Thermogravimetric Analysis (TGA):
» Heat a sample of the material on a sensitive balance at a constant rate.
= Monitor the change in mass as a function of temperature.

» This technique is crucial for identifying solvates and hydrates by quantifying solvent
loss.[5]

o Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
» Press the sample directly against the ATR crystal.
= Acquire the infrared spectrum.

» Differences in the spectra between polymorphs, particularly in regions corresponding to
hydrogen bonding, can provide structural insights.[16] For aprepitant, significant
spectral differences have been observed around 1140 cm-1.[16]
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» Rationale: A combination of these techniques provides orthogonal information to
unambiguously identify and characterize each polymorph. XRPD reveals the crystal
structure, DSC and TGA provide information on thermal properties and composition, and
FTIR offers insights into molecular-level differences.

C. Thermodynamic Stability Assessment
o Objective: To determine the relative thermodynamic stability of the identified polymorphs.
e Protocols:

o Competitive Slurry Experiments:

Prepare a saturated solution of ent-aprepitant in a suitable solvent.

Add a mixture of two polymorphs (e.g., Form | and Form II) to the solution.

Agitate the slurry at a constant temperature for an extended period (days to weeks).[17]

Periodically withdraw solid samples and analyze them by XRPD to monitor the
conversion of the metastable form to the stable form.[3]

o Solubility Measurements:
» Equilibrate an excess of each polymorph in a solvent at a constant temperature.

= After equilibrium is reached, filter the suspension and determine the concentration of the
dissolved drug in the supernatant (e.g., by HPLC).

= The polymorph with the lowest solubility is the most thermodynamically stable at that
temperature.[17][18]

o Solution Calorimetry:
» Measure the heat of solution for each polymorph in a suitable solvent.[19]

» The difference in the heats of solution corresponds to the enthalpy of transition between
the polymorphs at the measurement temperature.[18]
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» Rationale: Slurry experiments provide a direct, albeit sometimes slow, indication of the most
stable form under specific conditions.[17] Solubility is a direct thermodynamic measure of
stability; the more stable form will have lower solubility.[1] Solution calorimetry provides
quantitative data on the enthalpic differences between forms.[19]

Data Interpretation and Visualization

The experimental data gathered can be used to construct an energy-temperature diagram,
which visually represents the thermodynamic relationship between the polymorphs.

Energy-Temperature Diagram (Enantiotropic)
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Caption: Gibbs free energy (G) vs. Temperature (T) diagrams for monotropic and enantiotropic

systems.

In a monotropic system, the Gibbs free energy curves of the two polymorphs do not intersect
below their melting points. The metastable form has a higher free energy at all temperatures.
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In an enantiotropic system, the Gibbs free energy curves intersect at the transition temperature
(Tt). Below Tt, one form is more stable, while above Tt, the other form has lower free energy.

Conclusion

A comprehensive investigation of the thermodynamic stability of ent-aprepitant polymorphs is
a critical step in its development as a pharmaceutical product. By employing a systematic
workflow that includes polymorph screening, solid-state characterization, and thermodynamic
stability assessment, researchers can identify the most stable crystalline form. The selection of
the thermodynamically stable polymorph minimizes the risk of phase transformations during
manufacturing and storage, thereby ensuring consistent product quality, performance, and
safety. The principles and methodologies outlined in this guide provide a robust framework for
the characterization and selection of the optimal solid form for ent-aprepitant and other active
pharmaceutical ingredients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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